![molecular formula C24H22N2O3S2 B2989610 2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 941972-03-8](/img/structure/B2989610.png)

2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

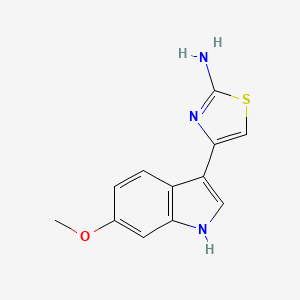

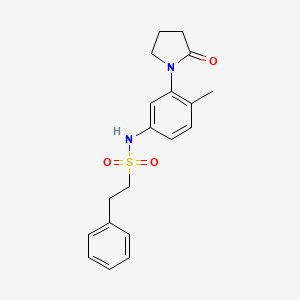

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethylsulfonyl group, a phenyl group, and an acetamide group. The presence of a benzo[d]thiazol-2-yl group indicates that the compound contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of polar groups like the amide and sulfonyl groups suggests that this compound might have some degree of solubility in polar solvents .Applications De Recherche Scientifique

1. Environmental Applications

Research has highlighted the significance of advanced oxidation processes (AOPs) in degrading compounds like acetaminophen in water treatment. The by-products of these processes, such as acetamide, are studied for their biotoxicity and environmental impact. The implications of these studies are crucial for understanding the environmental fate and potential hazards of similar compounds like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide in water bodies (Qutob et al., 2022).

2. Pharmacology and Therapeutics

The presence of the acetamide group in various drugs has been studied extensively. For instance, the therapeutic effects and pharmacokinetics of drugs like Bilastine, which contain acetamide groups, are scrutinized to understand their behavior in biological systems. Such studies shed light on the potential medicinal applications of complex molecules like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (Sharma et al., 2021).

3. Environmental Chemistry

The interaction of acetamide and its derivatives with the environment, especially in aquatic systems, has been a subject of significant research. Understanding the adsorption behavior and the efficiency of removal of such compounds from water can provide insights into managing the environmental presence of structurally similar compounds like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (Igwegbe et al., 2021).

4. Analytical Chemistry

The development of analytical methods for detecting and quantifying acetamide and its derivatives is critical for environmental monitoring, pharmacokinetics, and therapeutic drug monitoring. These methods can potentially be adapted or serve as a basis for developing detection techniques for complex molecules like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target for antiviral therapies .

Mode of Action

The compound interacts with the HIV-1 RT in a way that inhibits its function . This binding disrupts the enzyme’s normal function, preventing it from aiding in the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 RT affects the viral replication pathway. By blocking the function of this enzyme, the compound prevents the virus from replicating its genetic material and producing new virus particles . This can help to slow the progression of the HIV infection.

Pharmacokinetics

The compound’s thermal stability (>400 °c ) suggests that it may be stable in the body and could potentially have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication. By blocking the function of the HIV-1 RT, the compound can reduce the number of new virus particles that are produced. This can help to control the spread of the virus within the body .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-3-31(28,29)20-11-5-17(6-12-20)15-23(27)25-19-9-7-18(8-10-19)24-26-21-13-4-16(2)14-22(21)30-24/h4-14H,3,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEGYPCABVNRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)

![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)

![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)

![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)